![molecular formula C34H28Cl2O6 B14903197 (4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is a complex organic compound characterized by its unique biphenyl structure with dichloro substitutions and tetrahydrofuran-3-yl oxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) typically involves multi-step organic reactions. The initial step often includes the formation of the biphenyl core, followed by the introduction of dichloro groups through halogenation reactions. Subsequent steps involve the attachment of tetrahydrofuran-3-yl oxyphenyl groups via etherification reactions. The reaction conditions generally require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Key considerations include the selection of efficient catalysts, solvent recovery systems, and waste management protocols to minimize environmental impact.
化学反応の分析
Types of Reactions
(4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, inert atmospheres, and specific solvents.
Major Products
Major products formed from these reactions include oxidized biphenyl derivatives, reduced hydro compounds, and substituted biphenyl derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study cellular processes and interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) involves its interaction with specific molecular targets. The compound’s biphenyl core and functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- (4,4’-Dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(phenylmethanone)
- (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(phenylmethanone)
- (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-methoxyphenyl)methanone)
Uniqueness
The uniqueness of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) lies in its specific functional groups and stereochemistry. The presence of tetrahydrofuran-3-yl oxyphenyl groups provides distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C34H28Cl2O6 |
|---|---|
分子量 |
603.5 g/mol |
IUPAC名 |
[2-chloro-5-[4-chloro-3-[4-[(3S)-oxolan-3-yl]oxybenzoyl]phenyl]phenyl]-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C34H28Cl2O6/c35-31-11-5-23(17-29(31)33(37)21-1-7-25(8-2-21)41-27-13-15-39-19-27)24-6-12-32(36)30(18-24)34(38)22-3-9-26(10-4-22)42-28-14-16-40-20-28/h1-12,17-18,27-28H,13-16,19-20H2/t27-,28-/m0/s1 |
InChIキー |
CPNHKRIPPKDQJZ-NSOVKSMOSA-N |
異性体SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)O[C@H]6CCOC6)Cl |
正規SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)OC6CCOC6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


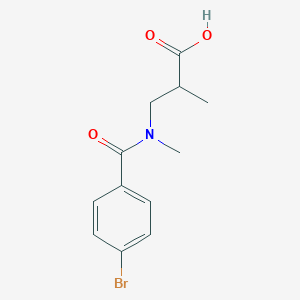


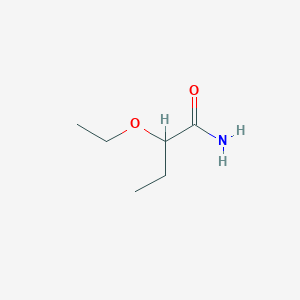
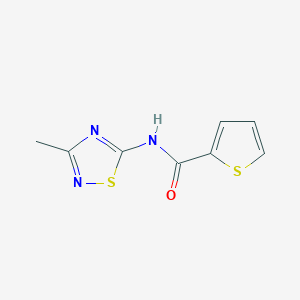
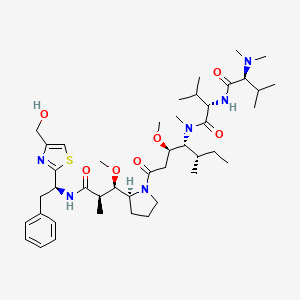
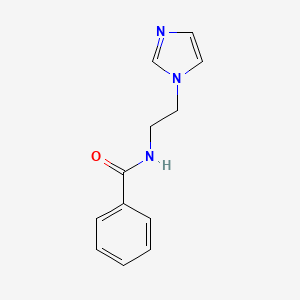
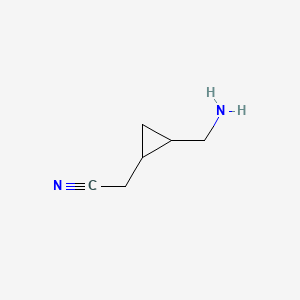
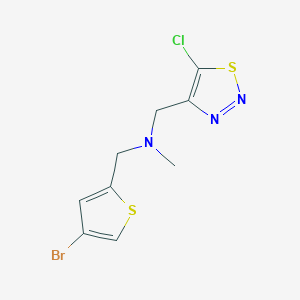
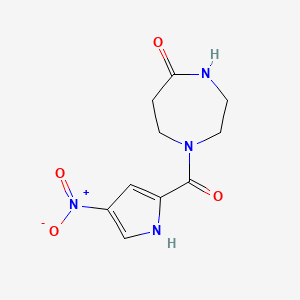
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)
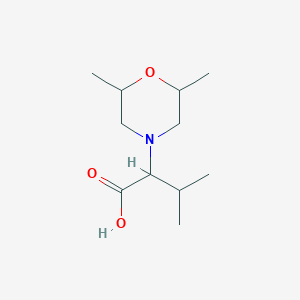
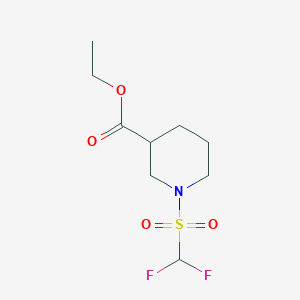
![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)
